molecular formula C12H18N2O2 B6171715 tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1510717-35-7

tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B6171715
CAS RN: 1510717-35-7
M. Wt: 222.3
InChI Key:
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Description

The compound “tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring . The tert-butyl group is an alkyl substituent with the formula -C(CH3)3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core with a tert-butyl carboxylate substituent . The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolopyridine core and the tert-butyl carboxylate group. The pyrrolopyridine moiety could potentially undergo various cyclization or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase its lipophilicity, while the carboxylate group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves the reaction of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with sodium azide followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate", "sodium azide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in dry DMF.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the residue in dry THF and add lithium aluminum hydride.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with water and slowly add dilute hydrochloric acid.", "Step 8: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate as a white solid." ] }

CAS RN

1510717-35-7

Product Name

tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Molecular Formula

C12H18N2O2

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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